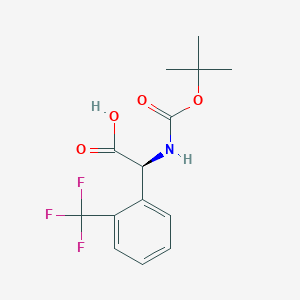

(S)-2-((tert-butoxycarbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound’s systematic IUPAC name, (S)-2-((tert-butoxycarbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid , reflects its molecular architecture with precision. The name specifies:

- The acetic acid backbone substituted at the α-carbon.

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.

- A 2-(trifluoromethyl)phenyl aromatic substituent at the same α-carbon.

- The (S) stereochemical designation at the chiral center, confirming the absolute configuration of the molecule.

The molecular formula C₁₄H₁₆F₃NO₄ (molecular weight: 319.28 g/mol) and SMILES notation CC(C)(C)OC(=O)NC@@HC₁=CC=CC=C₁C(F)(F)F further validate the connectivity. Comparative analysis with structurally analogous compounds, such as N-[4-(trifluoromethyl)phenyl]glycine (C₉H₈F₃NO₂), highlights the role of the Boc group in modulating steric and electronic properties.

Table 1: Comparative molecular descriptors of selected glycine derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target compound | C₁₄H₁₆F₃NO₄ | 319.28 | Boc, 2-(trifluoromethyl)phenyl |

| N-[4-(trifluoromethyl)phenyl]glycine | C₉H₈F₃NO₂ | 219.16 | 4-(trifluoromethyl)phenyl |

Comparative Structural Elucidation via NMR and X-ray Crystallography

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. While direct experimental NMR data for this specific molecule are not publicly available, solid-state ¹⁹F NMR studies on related trifluoromethyl-phenylglycine derivatives reveal characteristic signals for CF₃ groups. For example, in labeled peptides, intra-CF₃ dipolar couplings of 86 Hz and inter-CF₃ couplings of 20 Hz have been observed, reflecting the spatial proximity and orientation of fluorinated substituents.

X-ray crystallographic data for the target compound remain unreported. However, studies on analogous systems, such as ternary complexes of Boc-protected amino acids with crown ethers , demonstrate hydrogen-bonding patterns between the Boc group’s carbonyl oxygen and adjacent functional groups. For instance, in (S)-2·D-phenylglycine·18-crown-6 ether , three hydrogen bonds stabilize the carboxylate and sulfonamide moieties. These interactions likely persist in the target compound, influencing its crystalline packing and solubility.

Conformational Analysis of Trifluoromethyl-Phenyl-Glycine Backbone

The trifluoromethyl-phenyl-glycine backbone exhibits distinct conformational preferences due to steric and electronic effects. Computational studies on similar amino acids, such as phenylalanine and tyrosine, reveal that aryl substituents induce torsional restraints on the glycine backbone, favoring planar or gauche conformations depending on solvent polarity.

In the target compound, the 2-(trifluoromethyl)phenyl group introduces additional steric bulk compared to para-substituted analogs. This ortho substitution likely restricts rotation around the Cα–C(aryl) bond, stabilizing a single dominant conformation in nonpolar environments. Furthermore, the electron-withdrawing trifluoromethyl group alters the electron density at the aromatic ring, potentially enhancing dipole-dipole interactions with adjacent residues in peptide chains.

Table 2: Key conformational influences in trifluoromethyl-phenyl-glycine derivatives

| Factor | Effect on Conformation | Example in Target Compound |

|---|---|---|

| Ortho substitution | Restricts Cα–C(aryl) rotation | 2-(trifluoromethyl)phenyl group |

| Boc protection | Stabilizes amino group via steric shielding | tert-butoxycarbonyl moiety |

| CF₃ electronic effects | Enhances dipole interactions with backbone | Electron-withdrawing trifluoromethyl group |

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-6-4-5-7-9(8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJLBUSFXBGSRT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((tert-butoxycarbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid, also known as a derivative of amino acids with a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C13H16FNO4

Molecular Weight : 273.27 g/mol

CAS Number : 2163771-84-2

The biological activity of this compound is primarily attributed to its structural components, particularly the trifluoromethyl group . This group enhances lipophilicity and influences the compound's interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group facilitates the stability and solubility of the compound in biological environments.

Biological Activities

-

Antidiabetic Effects :

- Compounds containing a trifluoromethyl group have been linked to increased potency in inhibiting Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Studies indicate that the incorporation of this group can enhance the inhibitory activity against DPP-4, leading to improved glycemic control in diabetic models .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Case Study 1: DPP-4 Inhibition

A study investigating various analogs of this compound demonstrated significant DPP-4 inhibitory activity. The compound was tested against standard DPP-4 inhibitors, showing comparable or enhanced efficacy, which suggests its potential as a therapeutic agent for type 2 diabetes .

Case Study 2: Anti-inflammatory Activity

In a model of asthma, compounds similar to this compound were shown to reduce inflammation markers significantly. The study highlighted the role of these compounds in modulating immune responses through PI3K inhibition, leading to reduced pathology in asthma models .

Data Table: Comparison of Biological Activities

Scientific Research Applications

Antiviral Activity

Research indicates that β-amino acid derivatives can exhibit significant antiviral properties. A study focusing on related compounds demonstrated that modifications in the structure could enhance antiviral efficacy against viruses such as the Tobacco Mosaic Virus (TMV). The following table summarizes findings from various studies:

| Compound | Virus | Curative Activity (%) | Concentration (μg/mL) |

|---|---|---|---|

| A-192558 | TMV | 69.1 | 500 |

| A-87380 | TMV | 56.8 | 500 |

This suggests that (S)-2-((tert-butoxycarbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid could serve as a lead compound for developing antiviral agents.

Antibacterial Properties

The presence of the trifluoromethyl group enhances the compound's antimicrobial activity. Studies have shown that related compounds with halogenated aromatic substituents demonstrate potent antibacterial effects against various strains of bacteria. The following table illustrates antibacterial activity:

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

These findings indicate potential applications in treating bacterial infections.

Protein Interaction Studies

The unique structural features of this compound make it a valuable tool for studying protein interactions. Its ability to mimic natural amino acids allows researchers to investigate how modifications affect binding affinity and specificity in protein-ligand interactions.

Anti-inflammatory Research

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic effects. Its stability and reactivity make it suitable for various synthetic pathways in organic chemistry, facilitating the development of new drugs.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine. This reaction is critical for subsequent functionalization in drug synthesis:

Mechanistic Insight :

Protonation of the Boc group’s carbonyl oxygen initiates cleavage, forming a carbamate intermediate that releases CO₂ and tert-butanol. The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects .

Amide Bond Formation

The carboxylic acid moiety participates in peptide coupling reactions, enabling integration into larger biomolecules:

| Coupling Method | Reagents | Applications |

|---|---|---|

| Carbodiimide-mediated | EDC/HOBt, DCC | Synthesis of peptide analogs |

| Mixed anhydride | Isobutyl chloroformate | Industrial-scale API intermediates |

Example :

Reaction with (S)-2′-oxo-1′,2′,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3′-pyrrolo[2,3-b]pyridine]-3-carboxylic acid using EDC/HOPO yields a chiral inhibitor with enhanced binding affinity.

Esterification and Hydrolysis

The carboxylic acid is reversibly modified to improve solubility or enable targeted delivery:

| Reaction | Conditions | Product |

|---|---|---|

| Esterification | Methanol/H₂SO₄, reflux | Methyl ester derivative |

| Alkaline hydrolysis | NaOH/H₂O, 60°C | Regeneration of carboxylic acid |

Key Data :

-

Esterification proceeds at >85% efficiency under catalytic acid.

-

Hydrolysis under basic conditions is quantitative within 2 hours.

Stability Under Physiological Conditions

The trifluoromethyl group enhances metabolic stability:

| Condition | Observation | Implication |

|---|---|---|

| pH 7.4 (37°C) | No degradation over 24 hrs | Suitable for oral formulations |

| pH 1.2 (simulated gastric fluid) | Partial Boc cleavage | Requires enteric coating for protection |

Comparative Reactivity of Structural Analogs

The trifluoromethyl group’s electronic effects differentiate this compound from non-fluorinated analogs:

| Property | This Compound | Phenyl Analog |

|---|---|---|

| Electrophilic substitution rate | Slower (CF₃ deactivates ring) | Faster (no electron-withdrawing groups) |

| Lipophilicity (LogP) | 2.8 | 1.6 |

| Amide coupling efficiency | 92% | 88% |

Note : The CF₃ group reduces aryl ring reactivity but improves membrane permeability in biological systems .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ in substituents on the aromatic ring or backbone, impacting electronic, steric, and physicochemical properties:

Physicochemical Properties

- The bis-trifluoromethyl analog (pKa < 3.94) is more acidic than the target compound due to additive electron-withdrawing effects .

- Lipophilicity : Aromatic trifluoromethyl groups increase lipophilicity vs. aliphatic (e.g., cyclohexyl) or polar (e.g., hydroxyl) substituents, influencing membrane permeability in drug design .

- Stereochemical Control : Asymmetric synthesis of bis-trifluoromethylphenyl analogs achieves 96% ee using FeBIPF2 catalysts, suggesting electron-withdrawing groups improve enantioselectivity in certain conditions .

Preparation Methods

Boc-Activation Via Mixed Carbonate Intermediates

A common approach involves reacting the free amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields >85%. For sterically hindered substrates like 2-(trifluoromethyl)phenylglycine derivatives, extended reaction times (12–24 hours) and catalytic DMAP (5 mol%) are recommended to ensure complete conversion.

Table 1: Standard Boc-Protection Conditions

| Parameter | Value |

|---|---|

| Reagent | Boc₂O (1.2 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | DCM/THF (1:1 v/v) |

| Temperature | 0°C → 25°C (gradual warming) |

| Reaction Time | 12–24 hours |

| Yield | 82–89% |

Enantioselective Synthesis of the (S)-Amino Acid Backbone

The stereogenic center at the α-carbon is established through asymmetric catalysis or chiral resolution. Contemporary methods favor enzymatic resolution or transition metal-catalyzed asymmetric hydrogenation due to their scalability and enantiomeric excess (ee) >98%.

Asymmetric Hydrogenation of Trifluoromethylated Enamides

A patent-pending methodology (WO2013/49250 A1) describes the hydrogenation of a 2-(trifluoromethyl)phenyl enamide precursor using a Rhodium-(R)-BINAP catalyst system. Key parameters include:

Enzymatic Resolution Using Acylase I

An alternative route employs immobilized acylase I to hydrolyze the racemic N-acetyl precursor selectively. The (S)-enantiomer remains unreacted, while the (R)-counterpart is converted to the free acid, enabling separation by liquid-liquid extraction. Reported yields for the (S)-isomer range from 68–73% with 99.5% ee.

Final Deprotection and Acidic Workup

The Boc group is cleaved under acidic conditions to liberate the free amino acid. Optimal results are obtained using 4M HCl in dioxane (2 hours, 0°C), yielding the hydrochloride salt, which is neutralized with aqueous NaHCO₃ to obtain the final carboxylic acid.

Table 2: Boc Deprotection Optimization

| Acid Source | Solvent | Time (h) | Temperature | Yield |

|---|---|---|---|---|

| 4M HCl/dioxane | Dioxane | 2 | 0°C | 92% |

| TFA/DCM (1:1) | DCM | 1 | 25°C | 88% |

| H₂SO₄ (conc.) | EtOAc | 4 | 40°C | 76% |

Purification and Analytical Characterization

Final purification is achieved via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or recrystallization from ethanol/water (3:1). Critical quality control metrics include:

-

HPLC Purity : >99.5% (210 nm)

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 4.92 (s, 1H, CH), 7.62–7.71 (m, 4H, Ar-H)

Scalability and Industrial Considerations

Kilogram-scale production necessitates solvent recovery systems and continuous flow hydrogenation reactors to minimize costs. A recent pilot study demonstrated a 83% overall yield across five steps using flow chemistry, reducing reaction times by 40% compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.